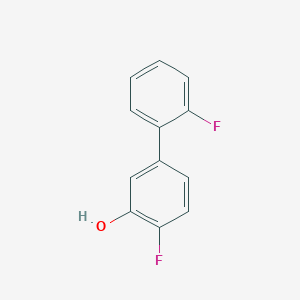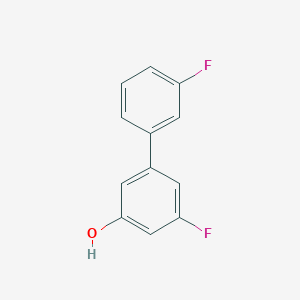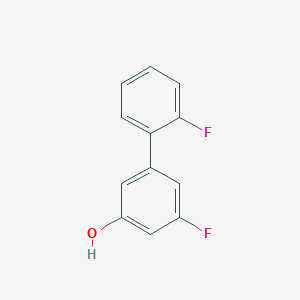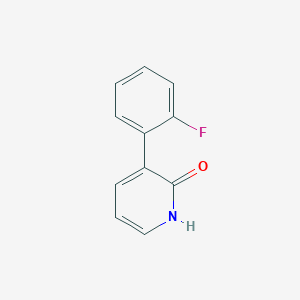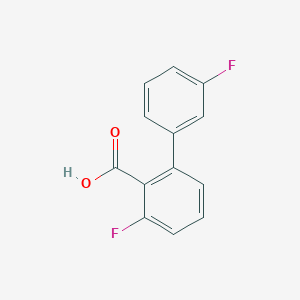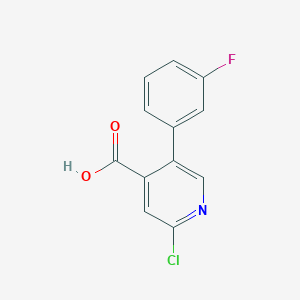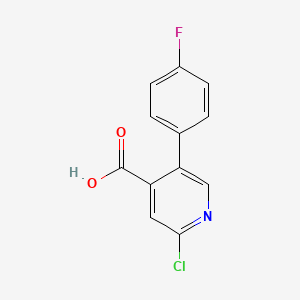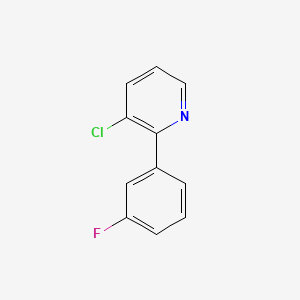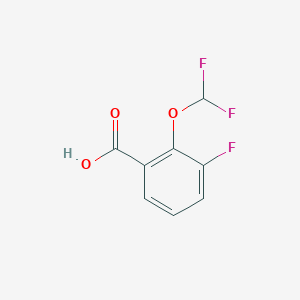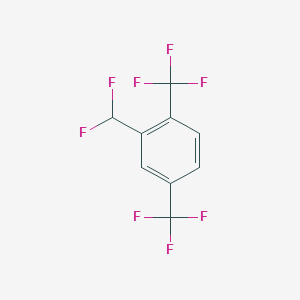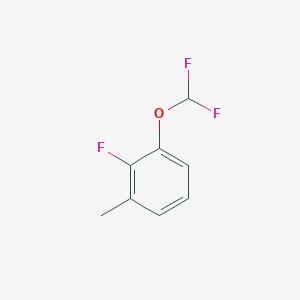![molecular formula C10H7ClN2O5 B6341153 (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97% CAS No. 413604-05-4](/img/structure/B6341153.png)
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid; 97%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid, also known as (2Z)-3-Nitrochlorocarbamoylprop-2-enoic acid, is an organic compound that has been studied for its potential applications in scientific research and laboratory experiments. This compound is a carboxylic acid and is composed of two nitrogens, one chlorine, three oxygens, and three carbons. The compound has a molar mass of 235.56 g/mol and a purity of 97%.
Mécanisme D'action
The mechanism of action of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid is not fully understood. However, it is thought that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It is believed that the compound binds to the active site of these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to the desired therapeutic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid are not fully understood. However, it is believed that the compound acts as an inhibitor of the enzymes cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). Inhibition of these enzymes is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma, as well as neurological disorders such as Alzheimer’s disease. Additionally, the compound may also have anti-cancer properties and may be useful in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid in laboratory experiments include its high purity of 97% and its relatively low cost. Additionally, the compound is relatively easy to synthesize using the Michael Addition reaction. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
The potential future directions for (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid include further research into its mechanism of action, its potential applications in the treatment of various diseases and disorders, and its potential use as an anti-cancer agent. Additionally, further research into the synthesis of the compound and its potential toxicity would be beneficial. Finally, further research into the potential side effects of the compound and its interactions with other compounds would be beneficial.
Méthodes De Synthèse
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid can be synthesized through a method called the Michael Addition reaction. This method involves the addition of a nucleophile to an electrophilic carbon atom and involves the use of a catalyst such as a base or a Lewis acid. The reaction of (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid begins with the reaction of 4-chloro-3-nitrobenzaldehyde and prop-2-enoic acid in the presence of a base such as potassium carbonate. This reaction is followed by the addition of a nucleophile such as a Grignard reagent to form the desired product.
Applications De Recherche Scientifique
(2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential applications in scientific research. This compound has been studied for its potential use as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. Inhibition of this enzyme is thought to be beneficial in the treatment of inflammatory conditions such as arthritis and asthma. Additionally, (2Z)-3-[(4-Chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid has been studied for its potential use as an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is involved in memory and learning. Inhibition of this enzyme is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Propriétés
IUPAC Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O5/c11-7-2-1-6(5-8(7)13(17)18)12-9(14)3-4-10(15)16/h1-5H,(H,12,14)(H,15,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZUVTAMUUOPOJ-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)C=CC(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1NC(=O)/C=C/C(=O)O)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(4-chloro-3-nitroanilino)-4-oxobut-2-enoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

